molecular formula C10H10ClNO3 B599124 2-Acetamido-4-chloro-5-methylbenzoic acid CAS No. 1204312-39-9

2-Acetamido-4-chloro-5-methylbenzoic acid

Cat. No.: B599124
CAS No.: 1204312-39-9
M. Wt: 227.644
InChI Key: IKWNCQRFCPAMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-4-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, featuring an acetamido group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-chloro-5-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of methyl 4-acetamido-2-methoxybenzoate. The process typically includes dissolving methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide, followed by the addition of N-chlorosuccinimide. The reaction mixture is then heated to obtain crude methyl 4-acetamido-5-chloro-2-methoxybenzoate, which can be further purified .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-chloro-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Acetamido-4-chloro-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-4-chloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The chlorine atom and methyl group can also influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound is structurally similar but contains a methoxy group instead of a carboxylic acid group.

    4-Amino-5-chloro-2-methoxybenzoic acid: This compound has an amino group at the 4-position instead of an acetamido group.

Uniqueness

2-Acetamido-4-chloro-5-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, while the chlorine and methyl groups influence its reactivity and binding affinity.

Properties

IUPAC Name

2-acetamido-4-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWNCQRFCPAMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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